(3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol
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Overview
Description
(3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a pyrazole group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrazole group through a nucleophilic substitution reaction. The final step involves the formation of the pyrrolidine ring via a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-2-ol
- (3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-4-ol
Uniqueness
What sets (3R)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol apart from similar compounds is its specific stereochemistry and the position of the hydroxyl group on the pyrrolidine ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17N5O |
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Molecular Weight |
259.31 g/mol |
IUPAC Name |
(3R)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H17N5O/c1-9-5-10(2)18(16-9)13-6-12(14-8-15-13)17-4-3-11(19)7-17/h5-6,8,11,19H,3-4,7H2,1-2H3/t11-/m1/s1 |
InChI Key |
JVYSYHUWKWVEIX-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC[C@H](C3)O)C |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCC(C3)O)C |
Origin of Product |
United States |
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